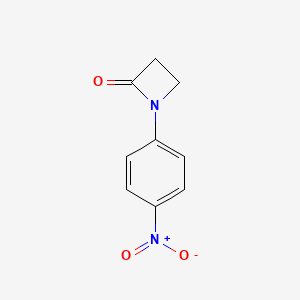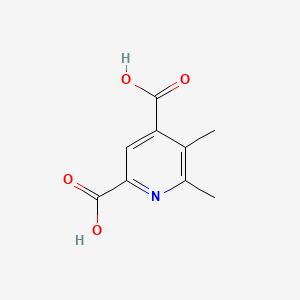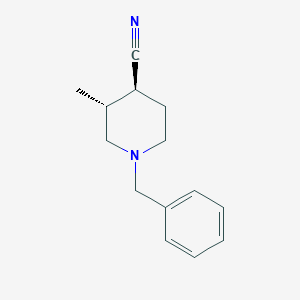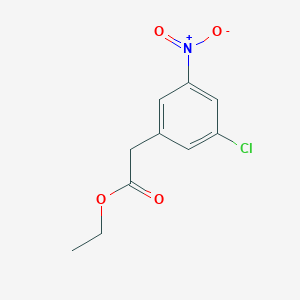
2-Azetidinone, 1-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. The presence of the nitrophenyl group at the 1-position of the azetidinone ring imparts unique chemical and biological properties to this compound. Azetidinones are known for their significance in medicinal chemistry, particularly as intermediates in the synthesis of β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-nitrophenyl)azetidin-2-one can be synthesized through the [2+2] ketene-imine cycloaddition reaction, also known as the Staudinger reaction. This method involves the reaction of a ketene with an imine to form the azetidinone ring. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of 1-(4-nitrophenyl)azetidin-2-one follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas with a palladium catalyst is used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of azetidinone.
Reduction: Amino derivatives of azetidinone.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
1-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and β-lactam antibiotics.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidinone ring can also interact with nucleophilic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethoxyphenyl)azetidin-2-one
- 1-(4-methoxyphenyl)azetidin-2-one
- 1-(4-chlorophenyl)azetidin-2-one
Uniqueness
1-(4-nitrophenyl)azetidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and medicinal applications. Additionally, the nitrophenyl group enhances the compound’s ability to interact with biological targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
1-(4-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-5-6-10(9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQMWDHAFZVZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462963 |
Source


|
| Record name | 2-Azetidinone, 1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19018-01-0 |
Source


|
| Record name | 2-Azetidinone, 1-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)









![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
